

Addressing off-target effects of Danuglipron Tromethamine

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Compound of Interest

Compound Name: Danuglipron Tromethamine

Cat. No.: B610019

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Technical Support Center: Danuglipron Tromethamine

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing off-target effects of **Danuglipron Tromethamine** during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **Danuglipron Tromethamine**?

Danuglipron is an orally active, small-molecule agonist of the Glucagon-like peptide-1 receptor (GLP-1R), a G protein-coupled receptor (GPCR).[1][2][3] Activation of GLP-1R in pancreatic β -cells stimulates the $G_{\alpha s}$ protein subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][4] This signaling cascade ultimately results in glucose-dependent insulin secretion.[3][4] Danuglipron has been shown to be a full agonist for cAMP production and a partial agonist for β -arrestin recruitment.[1][3]

Q2: What are the known primary off-target or adverse effects of Danuglipron?

The most frequently reported adverse effects of Danuglipron in clinical trials are gastrointestinal in nature and are considered consistent with the mechanism of GLP-1R activation.[5][6][7][8][9] These include high rates of nausea, vomiting, and diarrhea.[5][6][7][8][10] Additionally, the

development of Danuglipron was discontinued due to a case of potential drug-induced liver injury, indicating a rare but severe off-target effect.[\[11\]](#)[\[12\]](#)

Q3: How can we differentiate between on-target gastrointestinal effects and potential off-target toxicity in our preclinical models?

Distinguishing between the expected pharmacological effects on the gastrointestinal system and unrelated toxicity is crucial. On-target effects, such as delayed gastric emptying, are mediated by GLP-1R activation. To investigate this, researchers can:

- Utilize GLP-1R knockout animal models: The absence of the receptor should abolish the gastrointestinal effects if they are on-target.
- Employ a GLP-1R antagonist: Co-administration of a specific GLP-1R antagonist should reverse the observed gastrointestinal symptoms.
- Conduct receptor selectivity profiling: Assess Danuglipron's activity against a panel of other GPCRs and cellular targets to identify potential off-target interactions that could contribute to gastrointestinal distress.

Troubleshooting Guides

Issue 1: High incidence of nausea, vomiting, or diarrhea observed in animal models.

Possible Cause 1: On-target GLP-1R agonism. The gastrointestinal side effects are a known class effect of GLP-1R agonists, primarily due to the receptor's role in slowing gastric emptying and its expression in the gut and central nervous system.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Troubleshooting Steps:

- Dose-response analysis: Determine if the severity of the GI effects is dose-dependent. A clear dose-response relationship suggests an on-target effect.
- Dose titration: In multi-dose studies, a gradual dose escalation schedule may help to mitigate the severity of these side effects, allowing the model to acclimate.

- Formulation optimization: For oral dosing, investigating modified-release formulations could potentially reduce the peak plasma concentration and, consequently, the intensity of GI side effects. Pfizer was exploring a once-daily formulation of danuglipron to improve tolerability before discontinuing the program.[\[5\]](#)[\[6\]](#)
- Dietary modification: In preclinical models, providing smaller, more frequent meals or specific dietary compositions might alleviate symptoms.[\[14\]](#)[\[16\]](#)

Possible Cause 2: Off-target effects. While less likely for the primary GI effects, off-target activity cannot be entirely ruled out without specific testing.

Troubleshooting Steps:

- In vitro selectivity profiling: Screen Danuglipron against a broad panel of receptors, enzymes, and ion channels to identify any unintended molecular targets that could mediate GI effects.
- Comparative studies: Compare the GI tolerability profile of Danuglipron with other GLP-1R agonists with different chemical scaffolds.

Issue 2: Elevated liver enzymes or signs of hepatotoxicity in preclinical studies.

Possible Cause: Drug-induced liver injury (DILI). The discontinuation of Danuglipron's development was prompted by a case of potential DILI.[\[11\]](#)[\[12\]](#) This is a critical safety concern that requires thorough investigation.

Troubleshooting Steps:

- In vitro hepatotoxicity assays: Utilize various in vitro models to assess the potential for liver injury.[\[1\]](#)[\[9\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)
 - Primary Human Hepatocytes (PHHs): Considered the gold standard for in vitro DILI assessment.[\[1\]](#)
 - HepaRG cells: A human hepatic progenitor cell line that can differentiate into hepatocytes and biliary-like cells, offering a reliable alternative to PHHs.[\[1\]](#)[\[17\]](#)

- 3D Liver Spheroids/Organoids: These models better mimic the in vivo liver microenvironment and can be used for longer-term toxicity studies.[\[9\]](#)[\[17\]](#)
- Mechanism of toxicity studies: If hepatotoxicity is confirmed, investigate the underlying mechanisms, such as:
 - Mitochondrial dysfunction assays.
 - Reactive metabolite formation studies.
 - Bile salt export pump (BSEP) inhibition assays.
 - Assessment of inflammatory responses in co-culture models with immune cells.
- Structural analog comparison: Synthesize and test structural analogs of Danuglipron to identify the chemical moieties potentially responsible for the liver toxicity and establish a structure-activity relationship for the toxicity.

Data Presentation

Table 1: Summary of Adverse Events in a Phase 2b Clinical Trial of Twice-Daily Danuglipron in Adults with Obesity.

Adverse Event	Percentage of Participants
Nausea	Up to 73% [5] [6]
Vomiting	Up to 47% [5] [6]
Diarrhea	Up to 25% [5] [6]
Discontinuation Rate (All Doses)	>50% [5] [6]
Discontinuation Rate (Placebo)	~40% [5]

Table 2: In Vitro Potency of Danuglipron.

Assay	EC50	Agonist Activity
cAMP Production	13 nM ^[1]	Full Agonist ^[1]
β-Arrestin 2 Recruitment	490 nM ^[1]	Partial Agonist ^[1]

Experimental Protocols

Protocol 1: cAMP Production Assay for GLP-1R Activation

This protocol is designed to quantify the intracellular cAMP levels following GLP-1R stimulation by Danuglipron.

Materials:

- HEK293 cells stably expressing the human GLP-1R (HEK293-hGLP-1R).
- Cell culture medium (e.g., DMEM with 10% FBS).
- Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
- **Danuglipron Tromethamine** and a reference GLP-1R agonist.
- A commercial cAMP detection kit (e.g., HTRF, luminescence, or fluorescence-based).
- Phosphodiesterase (PDE) inhibitor (e.g., IBMX), if required by the kit.

Procedure:

- **Cell Seeding:** Seed HEK293-hGLP-1R cells into a 96- or 384-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
- **Compound Preparation:** Prepare serial dilutions of Danuglipron and the reference agonist in the assay buffer.
- **Assay Initiation:**

- Wash the cells with assay buffer.
- Add assay buffer containing the PDE inhibitor to each well and incubate as recommended by the manufacturer.
- Add the prepared compound dilutions to the respective wells.
- Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
- Detection: Lyse the cells and measure cAMP levels according to the instructions of the chosen cAMP detection kit.
- Data Analysis: Plot the response signal against the log concentration of the agonist and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Protocol 2: β -Arrestin Recruitment Assay

This protocol measures the recruitment of β -arrestin to the activated GLP-1R, a key event in receptor desensitization and signaling.

Materials:

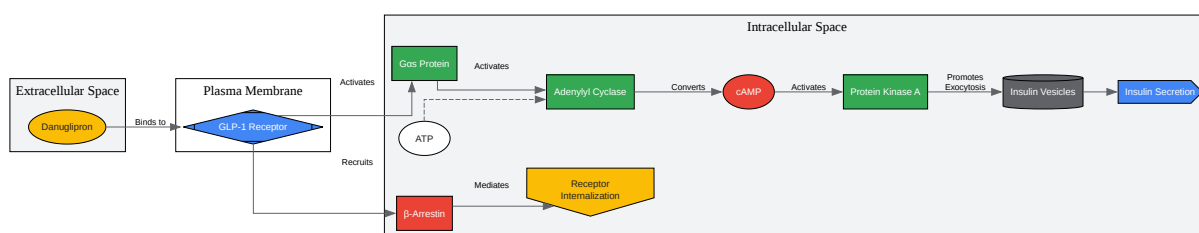
- A cell line co-expressing a tagged GLP-1R and a tagged β -arrestin (e.g., using DiscoverX PathHunter or similar technology).
- Cell culture medium.
- Assay buffer.
- **Danuglipron Tromethamine** and a reference agonist.
- Detection reagents specific to the assay technology (e.g., chemiluminescent substrate).

Procedure:

- Cell Seeding: Seed the engineered cells into a white, opaque 96- or 384-well plate and incubate overnight.

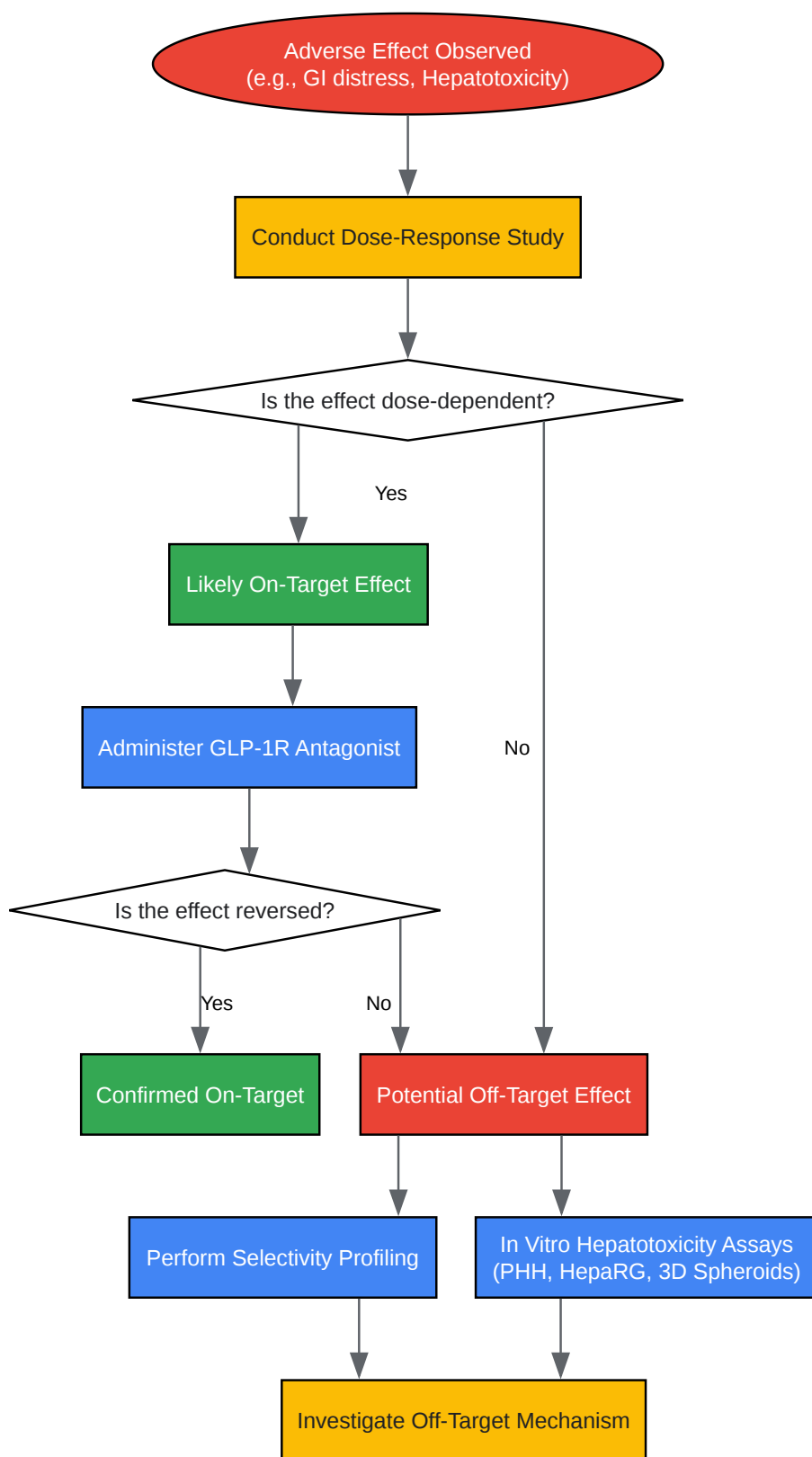
- **Compound Preparation:** Prepare serial dilutions of Danuglipron and the reference agonist in the assay buffer.
- **Compound Addition:** Add the prepared compound dilutions to the cells.
- **Incubation:** Incubate the plate at 37°C for the recommended time (e.g., 60-90 minutes).
- **Detection:** Add the detection reagents and incubate at room temperature as per the manufacturer's protocol.
- **Signal Measurement:** Measure the chemiluminescent or fluorescent signal using a plate reader.
- **Data Analysis:** Plot the signal against the log concentration of the agonist to generate dose-response curves and determine EC50 and Emax values.

Mandatory Visualizations



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Caption: GLP-1R signaling pathway activated by Danuglipron.



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Caption: Troubleshooting workflow for observed adverse effects.

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